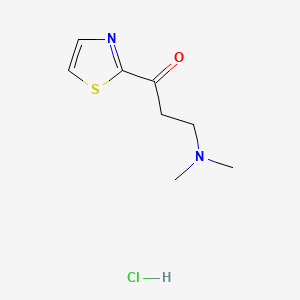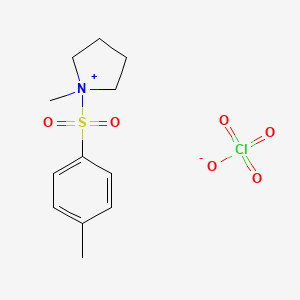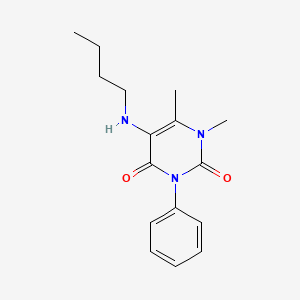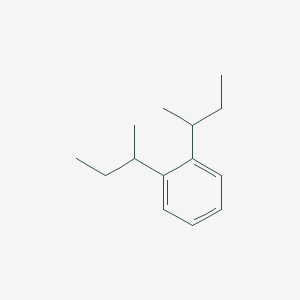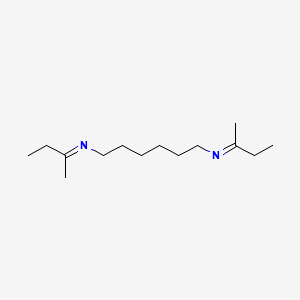
N,N'-Bis(1-methylpropylidene)-1,6-hexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine is an organic compound with the molecular formula C12H24N2. This compound is characterized by the presence of two imine groups attached to a hexane backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine typically involves the condensation reaction between 1,6-hexanediamine and 2-butanone. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine groups. The reaction mixture is usually heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to form primary amines.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and adhesives.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The imine groups can interact with various molecular targets, leading to the formation of covalent bonds and subsequent biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine
- N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine
Uniqueness
N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine is unique due to its linear hexane backbone, which imparts different steric and electronic properties compared to its cyclic counterparts. This uniqueness makes it suitable for specific applications where linearity and flexibility are advantageous.
Propiedades
Número CAS |
36888-36-5 |
|---|---|
Fórmula molecular |
C14H28N2 |
Peso molecular |
224.39 g/mol |
Nombre IUPAC |
N-[6-(butan-2-ylideneamino)hexyl]butan-2-imine |
InChI |
InChI=1S/C14H28N2/c1-5-13(3)15-11-9-7-8-10-12-16-14(4)6-2/h5-12H2,1-4H3 |
Clave InChI |
COEITCNWTMGMTR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NCCCCCCN=C(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


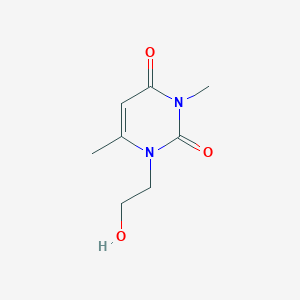


![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
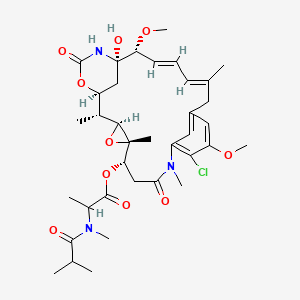
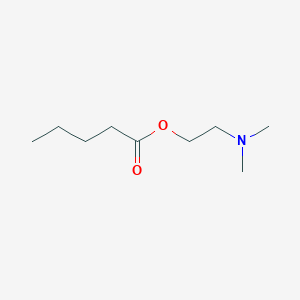
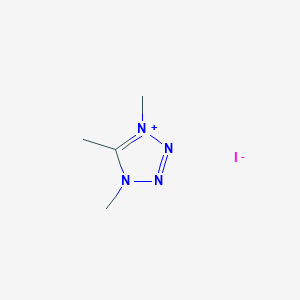
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
